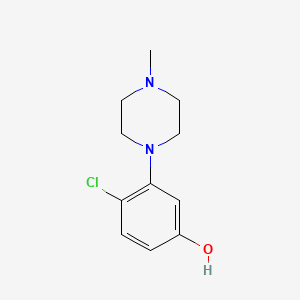

4-Chloro-3-(4-methylpiperazin-1-yl)phenol

Descripción general

Descripción

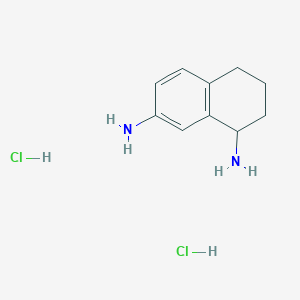

“4-Chloro-3-(4-methylpiperazin-1-yl)phenol” is a chemical compound with the molecular formula C11H15ClN2O . It has a molecular weight of 226.7 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a 4-methylpiperazine group via a chlorine atom . The InChI code for this compound is 1S/C11H15ClN2O/c1-13-4-6-14 (7-5-13)11-8-9 (15)2-3-10 (11)12/h2-3,8,15H,4-7H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Spectral Properties The compound 4-Chloro-3-(4-methylpiperazin-1-yl)phenol has been utilized in the synthesis of complex phenoxo-bridged dicopper(II) complexes, showing notable spectral, electrochemical, and magnetic properties. These complexes demonstrate distinct quasireversible redox peaks and antiferromagnetic interaction between copper atoms, indicating their potential in electrochemical applications (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Electrochemical and Magnetic Properties Further research on less symmetrical dicopper(II) complexes derived from ligands including this compound, revealed interesting findings. These complexes exhibit notable catecholase activity, a property crucial in mimicking the active site of type 3 copper proteins. The structural composition and electrochemical studies suggest a significant influence of the thioether group close to the metal site on catecholase activity (Merkel et al., 2005).

Inhibition of Steel Corrosion The bipyrazolic isomers, including this compound, have been studied for their inhibitory action against the corrosion of steel in acidic solutions. These isomers act as mixed-type inhibitors and demonstrate high inhibition efficiencies, suggesting their potential application in corrosion prevention (Tebbji et al., 2005).

Pharmacological Applications While focusing on non-drug-related applications, it's worth noting that this compound has also been investigated for its pharmacological properties, especially in relation to the synthesis of compounds with antimycobacterial activity. This highlights its versatility and potential in diverse research fields (Biava et al., 2008).

Safety and Hazards

The safety information for “4-Chloro-3-(4-methylpiperazin-1-yl)phenol” indicates that it has a GHS07 signal word, which means it’s a warning . The hazard statements include H302, H315, H319, H335 , which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Propiedades

IUPAC Name |

4-chloro-3-(4-methylpiperazin-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-13-4-6-14(7-5-13)11-8-9(15)2-3-10(11)12/h2-3,8,15H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWCODLWDARAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177489-11-1 | |

| Record name | 4-CHLORO-3-(4-METHYLPIPERAZIN-1-YL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-ethoxyphenyl)methyl]propanamide](/img/structure/B2648754.png)

![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)

![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2648765.png)

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)